
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline
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Overview
Description
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonyl-indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline typically involves multi-step organic reactions. The process often begins with the preparation of the indoline core, followed by the introduction of the pyridine ring and the trifluoromethylbenzyl group. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the sulfonyl group, potentially yielding amine or sulfide derivatives.
Substitution: The compound is susceptible to various substitution reactions, including electrophilic and nucleophilic substitutions, which can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction could produce amine or sulfide derivatives.
Scientific Research Applications
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-4-yl)-3-trifluoromethyl-pyrazole
- 5-(Pyridin-4-yl)-1-(benzyl)sulfonyl-indoline
- 5-(Pyridin-4-yl)-1-((3-(methyl)benzyl)sulfonyl)indoline
Uniqueness
Compared to similar compounds, 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and material science.
Biological Activity
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring, a sulfonyl group, and a trifluoromethyl benzyl moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures or functional groups:
-
Cell Line Studies :
- In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. For instance, a related compound demonstrated an IC50 value of approximately 25.72 µM against MCF-7 cells, indicating effective apoptosis induction .
-
Mechanism of Action :
- The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar trifluoromethyl substitutions have been shown to inhibit phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cancer cell survival .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the chemical structure affect biological activity:
Compound Modification | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and bioavailability |
Sulfonyl Group | Enhances interaction with target proteins |
Pyridine Substitution | Modulates receptor binding affinity |
Case Studies
- Case Study 1: Indoline Derivative :
- Case Study 2: Mechanistic Insights :
Properties
IUPAC Name |
5-pyridin-4-yl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c22-21(23,24)19-3-1-2-15(12-19)14-29(27,28)26-11-8-18-13-17(4-5-20(18)26)16-6-9-25-10-7-16/h1-7,9-10,12-13H,8,11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQXXWQMVIQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.